![molecular formula C12H14N4O B4795979 2-ethyl-6-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4795979.png)
2-ethyl-6-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Overview
Description
2-ethyl-6-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Ro 15-4513 and is a member of the benzodiazepine family of drugs. It has been found to exhibit anxiolytic and sedative properties, making it a promising candidate for the treatment of anxiety disorders.
Mechanism of Action
The exact mechanism of action of 2-ethyl-6-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) receptor system in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity in the brain. By binding to the GABA receptor, 2-ethyl-6-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one enhances the inhibitory effects of GABA, leading to a reduction in neuronal activity and a calming effect on the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-ethyl-6-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one are well documented. It has been found to exhibit anxiolytic and sedative properties, making it a potential candidate for the treatment of anxiety disorders and insomnia. It has also been found to have anticonvulsant and muscle relaxant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-ethyl-6-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one in lab experiments is its well-documented pharmacological properties. This makes it a reliable and consistent tool for researchers. However, one of the limitations of using this compound is its potential for side effects. It has been found to cause drowsiness, dizziness, and impaired coordination in some individuals, which can affect the results of experiments.
Future Directions
There are several future directions for research on 2-ethyl-6-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one. One potential direction is to investigate its potential as a treatment for other neurological disorders, such as epilepsy and Parkinson's disease. Another direction is to explore its potential for use in combination with other drugs, to enhance its therapeutic effects. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, in order to develop safer and more effective treatments.
Scientific Research Applications
2-ethyl-6-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of neuroscience. It has been found to exhibit anxiolytic and sedative properties, making it a potential candidate for the treatment of anxiety disorders and insomnia.
properties
IUPAC Name |
2-ethyl-6-methyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-3-11-14-12-13-9-4-7(2)5-10(17)8(9)6-16(12)15-11/h6-7H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEFVIQYSZMGDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=C3C(=NC2=N1)CC(CC3=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-6-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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